molecular formula C24H22O5 B11677577 2-methoxy-4-[(E)-2-phenylethenyl]phenyl 2,6-dimethoxybenzoate

2-methoxy-4-[(E)-2-phenylethenyl]phenyl 2,6-dimethoxybenzoate

Cat. No.: B11677577
M. Wt: 390.4 g/mol
InChI Key: HQOONVZOGKECMN-OUKQBFOZSA-N
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Description

2-methoxy-4-[(E)-2-phenylethenyl]phenyl 2,6-dimethoxybenzoate is an organic compound with the molecular formula C24H22O5 It is a complex ester that features both methoxy and phenylethenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-[(E)-2-phenylethenyl]phenyl 2,6-dimethoxybenzoate typically involves the esterification of 2-methoxy-4-[(E)-2-phenylethenyl]phenol with 2,6-dimethoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-[(E)-2-phenylethenyl]phenyl 2,6-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The phenylethenyl group can be reduced to form the corresponding ethyl derivative.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-methoxy-4-[(E)-2-phenylethenyl]benzoic acid.

    Reduction: Formation of 2-methoxy-4-[(E)-2-phenylethyl]phenyl 2,6-dimethoxybenzoate.

    Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

2-methoxy-4-[(E)-2-phenylethenyl]phenyl 2,6-dimethoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxy-4-[(E)-2-phenylethenyl]phenyl 2,6-dimethoxybenzoate involves its interaction with specific molecular targets. The compound’s methoxy and phenylethenyl groups allow it to interact with enzymes and receptors, potentially inhibiting or activating certain biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-4-[(E)-2-phenylethenyl]phenyl 3,4,5-trimethoxybenzoate
  • 2-methoxy-4-[(E)-2-(2-thienylcarbonyl)carbohydrazonoyl]phenyl 4-methoxybenzoate
  • 2-methoxy-4-[(E)-2-(phenylacetyl)carbohydrazonoyl]phenyl 4-methoxybenzoate

Uniqueness

2-methoxy-4-[(E)-2-phenylethenyl]phenyl 2,6-dimethoxybenzoate is unique due to its specific combination of methoxy and phenylethenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C24H22O5

Molecular Weight

390.4 g/mol

IUPAC Name

[2-methoxy-4-[(E)-2-phenylethenyl]phenyl] 2,6-dimethoxybenzoate

InChI

InChI=1S/C24H22O5/c1-26-20-10-7-11-21(27-2)23(20)24(25)29-19-15-14-18(16-22(19)28-3)13-12-17-8-5-4-6-9-17/h4-16H,1-3H3/b13-12+

InChI Key

HQOONVZOGKECMN-OUKQBFOZSA-N

Isomeric SMILES

COC1=C(C(=CC=C1)OC)C(=O)OC2=C(C=C(C=C2)/C=C/C3=CC=CC=C3)OC

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)OC2=C(C=C(C=C2)C=CC3=CC=CC=C3)OC

Origin of Product

United States

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